
3,3,4,4-Tetrachlorooxolan-2-one;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetrachlorooxolan-2-one;tungsten: is a compound that combines an organic molecule, 3,3,4,4-tetrachlorooxolan-2-one, with the metal tungsten
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrachlorooxolan-2-one involves the chlorination of oxolan-2-one under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The tungsten component can be introduced through a subsequent reaction where tungsten hexachloride is reacted with the organic molecule in a suitable solvent.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tungsten center, leading to the formation of tungsten oxides.
Reduction: Reduction reactions can convert tungsten(VI) to lower oxidation states, which can be useful in catalytic applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Tungsten trioxide.
Reduction: Lower oxidation state tungsten complexes.
Substitution: Functionalized oxolan-2-one derivatives.
科学的研究の応用
Chemistry:
Catalysis: The tungsten component can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s ability to undergo redox reactions can be exploited in the development of antimicrobial agents.
Drug Delivery: Functionalized derivatives of the compound can be used in drug delivery systems due to their stability and reactivity.
Industry:
Coatings: The compound can be used in the formulation of protective coatings due to its chemical resistance.
Electronics: Its unique electronic properties make it suitable for use in electronic devices and sensors.
作用機序
The mechanism by which 3,3,4,4-tetrachlorooxolan-2-one;tungsten exerts its effects is primarily through its ability to undergo redox reactions. The tungsten center can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved include electron-rich substrates and redox-active sites in biological systems.
類似化合物との比較
3,3’,4,4’-Tetrachlorobiphenyl: A chlorinated biphenyl compound with similar chlorination patterns.
3,3’,4,4’-Tetrachlorocarbanilide: A chlorinated urea derivative with similar structural features.
Uniqueness: 3,3,4,4-Tetrachlorooxolan-2-one;tungsten is unique due to the presence of both an organic chlorinated ring and a tungsten metal center. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and materials science.
特性
CAS番号 |
18131-84-5 |
|---|---|
分子式 |
C4H2Cl4O2W |
分子量 |
407.7 g/mol |
IUPAC名 |
3,3,4,4-tetrachlorooxolan-2-one;tungsten |
InChI |
InChI=1S/C4H2Cl4O2.W/c5-3(6)1-10-2(9)4(3,7)8;/h1H2; |
InChIキー |
PFYYDGZWPOLHAS-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=O)O1)(Cl)Cl)(Cl)Cl.[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


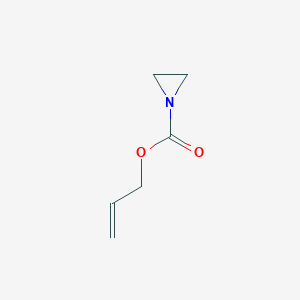
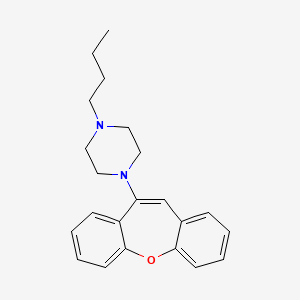
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
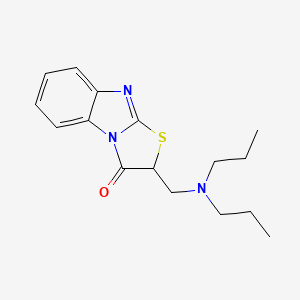
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
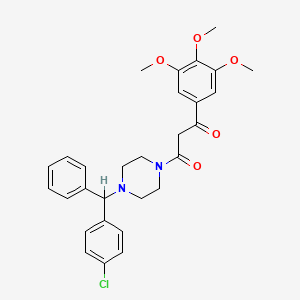
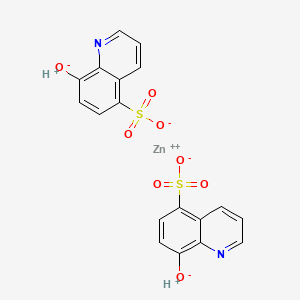
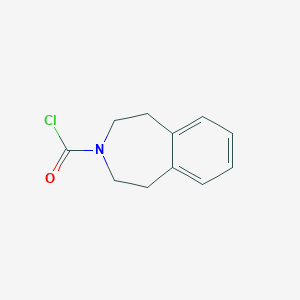

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
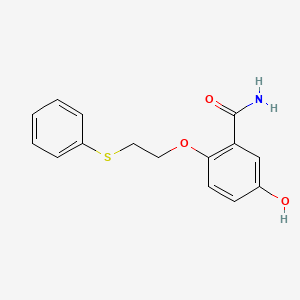
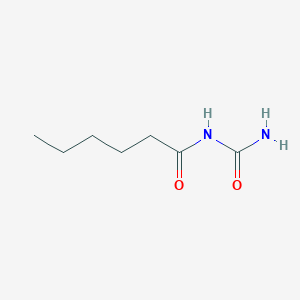
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
